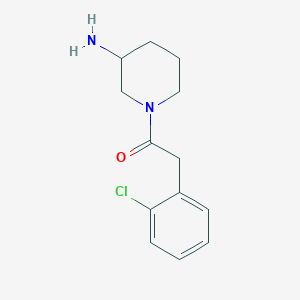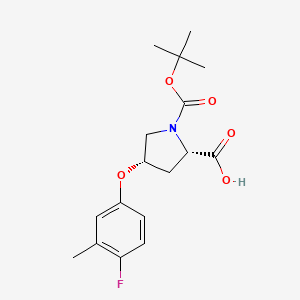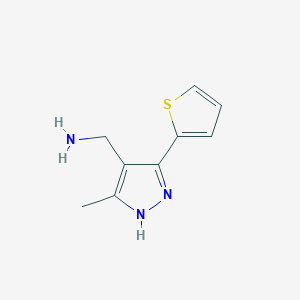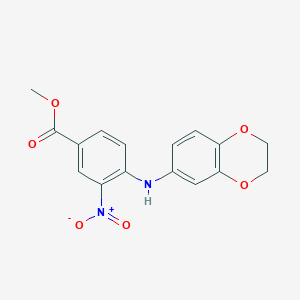
1-(3-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as 3-APM, is an organic compound with a unique structure and properties. It is a member of the piperidine class of compounds, which are characterized by a nitrogen-containing six-membered ring. 3-APM has a wide range of applications in the laboratory, ranging from synthetic organic chemistry to medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into the crystal structure of related compounds, such as adducts involving chlorophenyl and piperidinyl substituents, provides insights into the molecular geometry and interactions within crystals. This area explores how molecular arrangements affect the properties of substances, which can be crucial for understanding material characteristics and designing new materials with desired properties. For example, the study by Revathi et al. (2015) examined the crystal structure of a compound similar in composition, highlighting intermolecular hydrogen bonds and their role in forming crystal chains (Revathi et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives for antimicrobial and antifungal activities represent a significant application of such compounds. The investigation into new 1H-Indole derivatives synthesized through reactions involving chloroacetylchloride demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Molecular Docking and Structural Analysis
The combination of experimental and theoretical analysis, such as vibrational spectra, HOMO-LUMO analysis, and molecular docking studies, contributes to understanding the molecular structure and potential biological activities of these compounds. For instance, ShanaParveen et al. (2016) reported on the molecular structure and vibrational wavenumbers of a compound, evaluating its nonlinear optical properties and potential biological activities through molecular docking studies (ShanaParveen et al., 2016).
Novel Chemotherapeutic Agents
Research into the synthesis and biological properties of related compounds, including their interactions with DNA and cytotoxicity studies, suggests potential applications in cancer therapy. For example, the study on rhenium(I) complexes indicated groove mode binding with DNA and showed potent cytotoxic nature against cancer cell lines, suggesting these compounds' application in developing new chemotherapeutic agents (Varma et al., 2020).
Synthesis and Biological Evaluation
The synthesis of new chalcone derivatives and their evaluation for anti-inflammatory activity represents another application, demonstrating the potential of these compounds in developing treatments for inflammation-related conditions. Rehman et al. (2022) explored this by synthesizing a series of derivatives and evaluating their anti-inflammatory activity, showing promising results (Rehman et al., 2022).
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-6-2-1-4-10(12)8-13(17)16-7-3-5-11(15)9-16/h1-2,4,6,11H,3,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNZLRKJGJLNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)

![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)
![(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465554.png)



![7-Chlorofuro[3,4-c]pyridine](/img/structure/B1465560.png)